

Functionalization of molecules using 3-Chloro-2-hydroxy-5-nitropyridine

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Compound of Interest

Compound Name: 3-Chloro-2-hydroxy-5-nitropyridine

Cat. No.: B1583210

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An In-Depth Guide to the Functionalization of Molecules Using **3-Chloro-2-hydroxy-5-nitropyridine**

Introduction

3-Chloro-2-hydroxy-5-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique arrangement of a chloro leaving group, a nucleophilic hydroxy/amide moiety, and a strongly electron-withdrawing nitro group on a pyridine scaffold makes it a key intermediate in the development of a wide array of complex molecules.^{[1][2]} This compound is extensively utilized in the pharmaceutical and agrochemical industries for the synthesis of biologically active molecules, including antimicrobial, anti-inflammatory, and herbicidal agents.^{[1][3]} Its application also extends to material science and the synthesis of dyes and pigments.^[1]

This guide provides a comprehensive overview of the core reactivity of **3-Chloro-2-hydroxy-5-nitropyridine**, detailed experimental protocols for its key transformations, and the mechanistic rationale behind these synthetic strategies. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.

Physicochemical Properties & Safety Information

A clear understanding of the compound's properties and safety requirements is paramount before its use in any experimental setting.

Table 1: Physicochemical Properties of **3-Chloro-2-hydroxy-5-nitropyridine**

Property	Value	Reference
CAS Number	22353-38-4	[1] [4]
Molecular Formula	C ₅ H ₃ ClN ₂ O ₃	[1] [4]
Molecular Weight	174.54 g/mol	[1] [4]
Appearance	Off-white to pale yellow powder	[1]
Melting Point	185-189 °C	[1]
Purity	≥ 99% (HPLC)	[1]
Storage	Store at 0-8 °C	[1]

Safety and Handling

3-Chloro-2-hydroxy-5-nitropyridine is considered a hazardous chemical and must be handled with appropriate precautions.

- Hazards: Causes skin irritation and serious eye irritation.[\[5\]](#)[\[6\]](#) May cause respiratory irritation.[\[6\]](#)[\[7\]](#)
- Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[\[5\]](#) Use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[\[8\]](#)[\[9\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[5\]](#) Wash hands and any exposed skin thoroughly after handling.[\[6\]](#) Do not eat, drink, or smoke in the laboratory.[\[8\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[5\]](#) Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[\[5\]](#)
- First Aid:

- Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]
- Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[5][6]
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[5][6]
- Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5]

Core Reactivity and Mechanistic Insights

The synthetic utility of **3-Chloro-2-hydroxy-5-nitropyridine** stems from the interplay of its three functional groups. The strong electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (S_NAr).

Tautomerism: The 2-Hydroxy-pyridine vs. 2-Pyridone Forms

A critical aspect of this molecule's reactivity is its existence as a tautomeric mixture of the 2-hydroxy-pyridine form and the more stable 2-pyridinone form. This equilibrium dictates the site of reactivity for alkylation and arylation reactions. The pyridone tautomer presents an N-H bond, which can be deprotonated to form a nucleophilic amide, while the hydroxy tautomer presents an O-H bond.

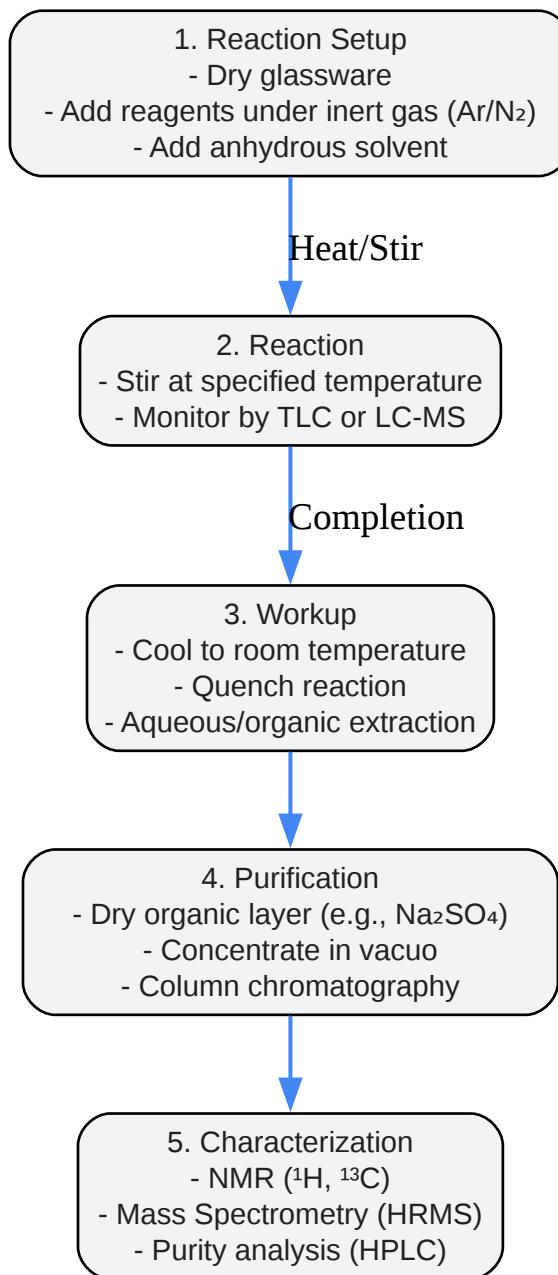
Caption: Tautomeric equilibrium of **3-Chloro-2-hydroxy-5-nitropyridine**.

Application Notes and Protocols

The following protocols are designed to be robust starting points for the functionalization of **3-Chloro-2-hydroxy-5-nitropyridine**. Optimization may be required for specific substrates.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. All reactions should be performed in a fume hood with appropriate PPE.



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Caption: A generalized workflow for synthetic organic chemistry protocols.

Protocol 1: Copper-Catalyzed N-Arylation of the Pyridone Tautomer

This protocol leverages the N-H of the pyridone tautomer for C-N bond formation with an aryl halide, a modified Ullmann condensation. Copper catalysis is often more economical than palladium for this type of transformation.[10][11]

- Reaction Scheme:

- **3-Chloro-2-hydroxy-5-nitropyridine** + Ar-I → 1-Aryl-3-chloro-5-nitro-2-pyridone
- Rationale: The use of a base like potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) is crucial to deprotonate the N-H of the pyridone. Copper(I) iodide is a common and effective catalyst. A polar aprotic solvent like DMSO or DMF is used to solubilize the reagents and facilitate the reaction at elevated temperatures.[12]
- Step-by-Step Protocol:
 - To a dry reaction vial equipped with a magnetic stir bar, add **3-Chloro-2-hydroxy-5-nitropyridine** (1.0 mmol, 1.0 equiv.), the desired aryl iodide (1.2 mmol, 1.2 equiv.), Copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
 - Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
 - Add anhydrous DMSO or DMF (5 mL) via syringe.
 - Seal the vial and place it in a preheated oil bath at 110-130 °C.
 - Stir the mixture vigorously for 12-24 hours.
 - Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or LC-MS.[12]
 - Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (20 mL).
 - Pour the mixture into a separatory funnel, extract with ethyl acetate (3 x 20 mL).
 - Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO/DMF.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Protocol 2: Regioselective O-Alkylation with an Alkyl Halide

This protocol aims to selectively functionalize the oxygen of the 2-hydroxy tautomer. The choice of base and solvent is critical to favor O-alkylation over N-alkylation.

- Reaction Scheme:

- **3-Chloro-2-hydroxy-5-nitropyridine** + R-Br \rightarrow 2-(Alkoxy)-3-chloro-5-nitropyridine
- Rationale: While both N and O atoms can be alkylated, conditions can be tuned. Using a milder base like silver carbonate (Ag_2CO_3) or a phase-transfer catalyst can sometimes favor O-alkylation. In some systems, specific acid catalysts can promote regioselective O-alkylation.[13] This protocol uses a common method involving a strong base in a polar aprotic solvent, where the harder oxygen nucleophile may react preferentially with a hard electrophile like an alkyl halide under certain conditions.

- Step-by-Step Protocol:

- To a dry round-bottom flask with a magnetic stir bar, add **3-Chloro-2-hydroxy-5-nitropyridine** (1.0 mmol, 1.0 equiv.) and dissolve it in anhydrous DMF or acetonitrile (10 mL).
- Cool the solution to 0 °C in an ice bath.
- Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.
- Allow the mixture to stir at 0 °C for 30 minutes.

- Add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 mmol, 1.1 equiv.) dropwise.
- Allow the reaction to warm to room temperature and stir for 4-12 hours.
- Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
- Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH_4Cl) solution (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with water and then brine, dry over anhydrous Na_2SO_4 , filter, and concentrate.
- Purification: Purify the crude residue via flash column chromatography to isolate the O-alkylated product. The N-alkylated isomer may also be present and can be separated.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol facilitates the formation of a C-C bond at the C3 position, replacing the chlorine atom. This is a powerful method for constructing biaryl structures.

- Reaction Scheme:
 - **3-Chloro-2-hydroxy-5-nitropyridine** + Ar-B(OH)₂ → 3-Aryl-2-hydroxy-5-nitropyridine
- Rationale: The Suzuki reaction is a robust method for C-C bond formation.[14][15] Coupling an electron-deficient aryl chloride requires a highly active catalyst system. This typically involves a palladium(0) source (often generated in situ from a Pd(II) precursor like Pd(OAc)₂) and an electron-rich, bulky phosphine ligand such as SPhos or XPhos.[16] A moderately strong base like K_3PO_4 or K_2CO_3 is required for the transmetalation step of the catalytic cycle.[16][17]
- Step-by-Step Protocol:

- In a reaction vial, combine **3-Chloro-2-hydroxy-5-nitropyridine** (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (K_3PO_4 , 3.0 mmol, 3.0 equiv.), palladium(II) acetate ($Pd(OAc)_2$, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
- Evacuate and backfill the vial with an inert gas (Argon) three times.
- Add a mixture of anhydrous 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water).
- Seal the vial and place it in a preheated oil bath at 80-100 °C.
- Stir the reaction for 8-16 hours.
- Monitoring: Monitor the reaction progress by LC-MS or TLC.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
- Transfer the filtrate to a separatory funnel, wash with water and then brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude material using flash column chromatography to obtain the desired biaryl product.

Summary of Applications

Table 2: Overview of Functionalization Strategies

Reaction Type	Reagents & Catalysts	Functional Group Targeted	Bond Formed	Typical Yields
N-Arylation	Ar-I, CuI, K ₂ CO ₃	N-H (Pyridone)	C-N	60-85%
O-Alkylation	R-X, NaH	O-H (Hydroxy)	C-O	50-90% (may form N-isomer)
Suzuki Coupling	Ar-B(OH) ₂ , Pd(OAc) ₂ /SPhos, K ₃ PO ₄	C-Cl	C-C	55-95%

Conclusion

3-Chloro-2-hydroxy-5-nitropyridine is a powerful and versatile synthetic intermediate whose reactivity can be precisely controlled to achieve a variety of molecular architectures. By understanding its tautomeric nature and the electronic effects of its substituents, chemists can selectively target the N-H, O-H, or C-Cl bonds. The protocols provided herein for N-arylation, O-alkylation, and Suzuki cross-coupling serve as a robust foundation for the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science.

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